Symphonone I
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Overview
Description
Symphonone I is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and the ability to undergo a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Symphonone I typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation reactions.
Functionalization: Subsequent steps involve the functionalization of the core structure, introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Processing: Large batches of reactants are processed in reactors, followed by purification steps.
Continuous Flow Systems: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Symphonone I undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert this compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Symphonone I has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Symphonone I involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Properties
Molecular Formula |
C38H48O6 |
---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
(1R,3S,6S,17S,19S)-6,11,12-trihydroxy-18,18-dimethyl-3,17,19-tris(3-methylbut-2-enyl)-4-methylidene-15-oxapentacyclo[15.3.1.01,6.07,16.09,14]henicosa-7(16),9,11,13-tetraene-8,21-dione |
InChI |
InChI=1S/C38H48O6/c1-21(2)10-12-25-19-36-20-26(13-11-22(3)4)35(8,9)37(34(36)42,15-14-23(5)6)33-31(38(36,43)18-24(25)7)32(41)27-16-28(39)29(40)17-30(27)44-33/h10-11,14,16-17,25-26,39-40,43H,7,12-13,15,18-20H2,1-6,8-9H3/t25-,26-,36-,37-,38+/m0/s1 |
InChI Key |
IXTPTNHKAHBGCY-UOAWKXACSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]23C[C@@H](C([C@](C2=O)(C4=C([C@@]3(CC1=C)O)C(=O)C5=CC(=C(C=C5O4)O)O)CC=C(C)C)(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC23CC(C(C(C2=O)(C4=C(C3(CC1=C)O)C(=O)C5=CC(=C(C=C5O4)O)O)CC=C(C)C)(C)C)CC=C(C)C)C |
Origin of Product |
United States |
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